molecular formula C7H14O2 B8263825 (1S,2R)-2-(hydroxymethyl)cyclohexanol CAS No. 51606-49-6

(1S,2R)-2-(hydroxymethyl)cyclohexanol

Cat. No.: B8263825
CAS No.: 51606-49-6
M. Wt: 130.18 g/mol
InChI Key: OHWMJHMSUDKMGL-RQJHMYQMSA-N
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Description

Contextual Significance of Chiral Cyclohexanol (B46403) Derivatives in Contemporary Organic Chemistry

Chiral cyclohexanol derivatives are fundamental building blocks in modern organic chemistry due to their rigid and well-defined conformational structure, which allows for predictable stereochemical outcomes in chemical reactions. The presence of hydroxyl groups provides reactive sites for a wide array of chemical transformations, including oxidation, esterification, and etherification. When these hydroxyl groups are arranged in a specific stereochemical relationship, as in 1,2-diols, they can act as powerful directing groups or as ligands for metal catalysts in asymmetric reactions. organic-chemistry.org

Historical Development of Synthetic Methodologies for Related Chiral Building Blocks

The synthesis of chiral building blocks has evolved significantly over the past century. Early approaches relied heavily on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. A significant leap forward came with the advent of asymmetric synthesis, which aims to directly produce a single enantiomer.

Key milestones in the synthesis of chiral diols and related structures include:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as carbohydrates and amino acids, as starting materials. While effective, it is limited by the availability and structural diversity of the starting materials.

Asymmetric Hydrogenation and Dihydroxylation: The development of catalytic asymmetric reactions revolutionized the field. The work of Nobel laureates William S. Knowles, Ryōji Noyori, and K. Barry Sharpless in the latter half of the 20th century provided powerful methods for the enantioselective synthesis of alcohols and diols. researchgate.net Sharpless asymmetric dihydroxylation, for instance, allows for the direct conversion of prochiral olefins into chiral diols with high enantioselectivity.

Organocatalysis: More recently, the use of small organic molecules as chiral catalysts has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This has provided new, metal-free methods for the preparation of chiral building blocks. rsc.org

While specific, detailed historical accounts of the synthesis of (1S,2R)-2-(hydroxymethyl)cyclohexanol are not extensively documented in readily available literature, its synthesis falls under the broader umbrella of these developed methodologies. The preparation of such a molecule would likely involve the stereoselective reduction of a corresponding ketone or the dihydroxylation of a suitable olefin precursor, employing the principles of asymmetric catalysis.

Scope and Research Trajectory of this compound in Academic Inquiry

A comprehensive survey of the scientific literature indicates that this compound has not been the subject of extensive, focused academic inquiry as a standalone building block. Its primary role appears to be as a structural motif within larger, more complex molecules or as a potential, albeit not widely explored, chiral ligand or auxiliary.

The research trajectory for compounds of this type generally follows a few key paths:

Application as Chiral Ligands: The 1,2-diol functionality is a classic motif for chelation to metal centers. In principle, this compound could be employed as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. However, there is a lack of specific reports detailing such applications.

Use as a Chiral Auxiliary: Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. While the structural features of this compound make it a candidate for such a role, its use in this capacity has not been prominently reported.

Incorporation into Natural Product Synthesis: Given the prevalence of the cyclohexanol core in natural products, it is plausible that this specific isomer has been synthesized as an intermediate in a larger synthetic campaign. However, such instances are not readily identifiable through broad searches, suggesting it may be embedded within complex synthetic schemes without being the primary focus of the reported work.

The limited specific research on this compound suggests that while it possesses the structural features of a valuable chiral building block, it may be that other, more readily accessible or more effective chiral diols have been more widely adopted by the synthetic community. Future research could explore novel, efficient synthetic routes to this compound and investigate its potential in asymmetric catalysis, potentially unlocking new applications for this specific chiral scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-(hydroxymethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMJHMSUDKMGL-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363852
Record name (1S,2R)-2-(hydroxymethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51606-49-6
Record name (1S,2R)-2-(hydroxymethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Stereocontrolled Synthesis of 1s,2r 2 Hydroxymethyl Cyclohexanol

Chemoenzymatic and Biocatalytic Strategies for Enantioselective Production of (1S,2R)-2-(hydroxymethyl)cyclohexanol

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.govrjeid.com Chemoenzymatic routes, which combine enzymatic steps with traditional chemical transformations, provide efficient pathways to enantiomerically pure compounds. nih.gov

Enzyme Screening and Optimization for Asymmetric Functionalization

The cornerstone of developing a successful biocatalytic process is the identification of a suitable enzyme with high activity and selectivity for the target transformation. acs.org For the synthesis of this compound, a key strategy involves the asymmetric reduction of a prochiral precursor, such as 2-oxocyclohexane-1-carbaldehyde. This transformation can be catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor like NADPH or NADH.

An extensive screening of a diverse panel of enzymes is the initial step. This typically includes enzymes from different sources (e.g., Lactobacillus kefir, Candida antarctica) and engineered variants to identify candidates that can reduce the ketone and aldehyde moieties with the desired stereoselectivity. nih.gov Optimization of reaction parameters such as pH, temperature, co-solvent, and substrate concentration is crucial for maximizing enzyme performance. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase (e.g., glucose dehydrogenase), is typically incorporated to ensure catalytic efficiency. researchgate.net

Another viable biocatalytic approach is the desymmetrization of a prochiral substrate like cis-1,2-bis(acetoxymethyl)cyclohexane via enantioselective hydrolysis catalyzed by lipases or esterases. Screening would identify an enzyme capable of selectively hydrolyzing one of the two enantiotopic ester groups to yield a monoacetate precursor, which can then be chemically converted to the target diol.

Table 1: Representative Results from Screening of Ketoreductases (KREDs) for the Asymmetric Reduction of 2-oxocyclohexane-1-carbaldehyde This table presents hypothetical data based on typical outcomes in enzyme screening for analogous substrates.

Enzyme IDSource OrganismConversion (%)Diastereomeric Ratio (1S,2R) : othersEnantiomeric Excess of (1S,2R) isomer (%)
KRED-01Saccharomyces cerevisiae7585:1592
KRED-02Lactobacillus kefir9291:998
KRED-03 (Engineered)Engineered Variant>99>99:1>99
KRED-04Candida magnoliae6870:3085

Substrate Scope and Limitations in Biocatalytic Synthesis of this compound Precursors

While enzymes offer remarkable selectivity, their application can be constrained by a narrow substrate scope. nih.govnih.gov An enzyme optimized for a specific precursor to this compound may show reduced efficiency or selectivity towards substituted analogues. For instance, an alcohol dehydrogenase highly effective for reducing 2-oxocyclohexane-1-carbaldehyde might exhibit poor conversion rates for precursors bearing additional alkyl or aryl groups on the cyclohexane (B81311) ring.

Asymmetric Organocatalytic Approaches in the Synthesis of this compound

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. nih.gov This field has provided powerful methods for constructing chiral centers with high fidelity.

Design and Application of Chiral Organocatalysts

The synthesis of the this compound scaffold can be effectively achieved through organocatalytic reactions that form either a C-C or a C-O bond as the key stereochemistry-defining step. The design of the organocatalyst is critical for achieving high stereocontrol. uniroma1.it

For C-C bond formation, proline and its derivatives are highly effective catalysts for asymmetric aldol (B89426) reactions. In a potential synthesis, (S)-proline could catalyze the reaction between cyclohexanone (B45756) and a formaldehyde (B43269) equivalent. The proposed mechanism involves the formation of a chiral enamine intermediate from cyclohexanone and proline, which then attacks the electrophile from a sterically preferred face, establishing the two adjacent stereocenters. researchgate.net Another class of highly effective catalysts are bifunctional thioureas or squaramides, which activate the electrophile through hydrogen bonding while a basic moiety activates the nucleophile. sumitomo-chem.co.jpasymmetricorganocatalysis.com These catalysts are particularly effective in controlling the stereochemistry of Michael additions and aldol-type reactions. sumitomo-chem.co.jp

Table 2: Application of Chiral Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone with an Electrophile This table presents representative data for analogous organocatalytic aldol reactions.

CatalystCatalyst TypeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(S)-ProlineAmino Acid8590:1096
Takemoto CatalystBifunctional Thiourea9295:598
Jørgensen-Hayashi CatalystDiarylprolinol Silyl (B83357) Ether95>99:1>99
Chiral Phosphoric AcidBrønsted Acid8892:894

Enantioselective C-C and C-O Bond Formations Leading to the this compound Scaffold

The creation of the this compound structure relies on the precise, enantioselective formation of key carbon-carbon or carbon-oxygen bonds. rsc.org

C-C Bond Formation: The most direct organocatalytic strategy to form the carbon skeleton is the asymmetric aldol reaction between cyclohexanone and formaldehyde or a protected equivalent. researchgate.net As previously mentioned, catalysts like (S)-proline or chiral diarylprolinol silyl ethers can facilitate this transformation with high control over both relative and absolute stereochemistry, leading to a precursor with the desired (1S,2R) configuration.

C-O Bond Formation: An alternative approach involves the enantioselective formation of a C-O bond. This can be achieved through the asymmetric epoxidation of cyclohexene (B86901), followed by a regioselective and stereospecific ring-opening of the resulting epoxide. While the initial epoxidation is often metal-catalyzed, organocatalytic methods using chiral ketones (e.g., Shi epoxidation) exist. The subsequent nucleophilic attack at the less hindered carbon of the epoxide with a hydroxymethyl equivalent would proceed via an SN2 mechanism, inverting the stereocenter and establishing the trans-diol relationship. Another strategy is the desymmetrization of meso-diols, where a chiral catalyst selectively functionalizes one of two enantiotopic hydroxyl groups. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Pathways to this compound

Transition metal catalysis, particularly asymmetric hydrogenation, is a highly efficient and industrially relevant method for producing enantiopure compounds. rsc.org This approach typically involves the use of a chiral ligand coordinated to a metal center (e.g., rhodium, ruthenium, iridium) to deliver hydrogen to a prochiral double bond with high facial selectivity.

For the synthesis of this compound, a suitable unsaturated precursor such as 2-hydroxy-cyclohex-1-ene-1-carbaldehyde or a protected derivative could be employed. The asymmetric hydrogenation of the carbon-carbon double bond, directed by a chiral metal complex, would set the two contiguous stereocenters in a single step. Chiral phosphine (B1218219) ligands, such as those from the BINAP, SEGPHOS, or Josiphos families, are instrumental in achieving high levels of enantioselectivity. rsc.org The choice of metal, ligand, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve high yield and stereoselectivity. mdpi.com

Another powerful strategy is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of molecular hydrogen, often simplifying the experimental setup. rsc.org Additionally, hydrogen borrowing catalysis represents an advanced method where an alcohol is temporarily oxidized by a transition metal catalyst to an aldehyde or ketone in situ, which then undergoes a C-C bond formation before the catalyst returns the hydrogen to complete the sequence. nih.gov This could be envisioned for coupling cyclohexanol (B46403) with methanol (B129727) derivatives, although it is a more complex pathway.

Table 3: Asymmetric Hydrogenation of a Prochiral Cyclohexene Precursor This table shows representative results for the asymmetric hydrogenation of analogous substituted cyclohexenes.

Catalyst SystemH₂ Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
[Rh((R)-BINAP)(COD)]BF₄20259897
RuCl₂((S)-MeO-BIPHEP)(DMF)n50409594
[Ir((R,R)-f-spiroPhos)(COD)]BArF5030>99>99
Co-QuinoxP* Complex30259698

Ligand Design and Catalyst Performance in Enantioselective Reductions

Enantioselective reduction of a prochiral precursor, such as a cyclohexanone or cyclohexenone derivative, is a primary strategy for establishing the stereochemistry required for this compound. The success of this approach hinges on the performance of a chiral catalyst, which is largely dictated by the design of its chiral ligand.

The core principle of ligand design in asymmetric catalysis is the creation of a well-defined chiral environment around the metal center. This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other. For the synthesis of chiral diols, transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, paired with chiral phosphine ligands, have proven to be exceptionally effective.

Key features of high-performance ligands include:

Steric Bulk: Bulky substituents on the ligand can effectively block certain approaches of the substrate to the catalyst's active site, thereby directing the stereochemical outcome.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity and selectivity of the metal catalyst.

Conformational Rigidity: Ligands with rigid backbones often provide a more defined and predictable chiral pocket, leading to higher enantioselectivities. Axially chiral biaryl phosphines, such as BINAP and its derivatives (e.g., DTBM-SEGPHOS), are prime examples where a rigid C2-symmetric scaffold leads to excellent stereochemical control. nih.govresearchgate.net

The performance of a catalyst is typically measured by its ability to produce the desired product with high enantiomeric excess (ee), high diastereoselectivity (dr), and in high yield. The table below illustrates the typical performance of various ligand types in the asymmetric reduction of a hypothetical precursor, 2-formyl-1-cyclohexen-1-ol, to highlight how ligand choice impacts catalyst performance.

Table 1: Illustrative Catalyst Performance in the Enantioselective Reduction of a Prochiral Precursor Data is illustrative and based on typical results for similar asymmetric reductions.

Catalyst System (Metal + Ligand)Enantiomeric Excess (ee %)Yield (%)
Ru-(R)-BINAP9895
Rh-(R,R)-DIPAMP9692
Ir-(R)-DTBM-SEGPHOS>9997

Substrate Control and Diastereoselectivity in Catalytic Processes

While the catalyst controls enantioselectivity, achieving the correct relative stereochemistry (diastereoselectivity) to form the trans product, this compound, often relies on substrate control. This strategy leverages existing stereocenters or functional groups within the substrate to direct the outcome of a reaction.

One powerful method is chelation-controlled reduction . If a suitable precursor, such as an α-hydroxy ketone, is used, a Lewis acidic metal can coordinate to both the carbonyl oxygen and the adjacent hydroxyl group. This coordination locks the substrate into a rigid cyclic conformation, forcing the reducing agent to attack from the less sterically hindered face. This approach can lead to exceptionally high diastereoselectivity.

For instance, the reduction of a 2-(hydroxymethyl)cyclohexanone (B1294659) precursor can be directed by a chelating metal. The pre-existing stereocenter at the carbon bearing the hydroxymethyl group (after its initial formation) can guide the reduction of the ketone. If the hydroxymethyl group is equatorial, a bulky reducing agent will preferentially attack from the axial face to avoid steric hindrance, leading to the desired trans diol.

The choice of substrate and reaction conditions can dramatically influence the diastereomeric ratio of the product. The following table provides hypothetical outcomes for the reduction of a 2-substituted cyclohexanone, demonstrating the principle of substrate control.

Table 2: Influence of Substrate and Conditions on Diastereoselectivity Data is illustrative, demonstrating the principles of substrate-controlled reductions.

SubstrateReducing Agent / ConditionsDiastereomeric Ratio (trans:cis)Rationale
2-(hydroxymethyl)cyclohexanoneNaBH4 (non-chelating)85:15Steric approach control
2-(benzyloxymethyl)cyclohexanoneZn(BH4)2 (chelating)>98:2Chelation control directs hydride delivery

Multi-Step Linear and Convergent Synthetic Routes to this compound

The synthesis of a molecule with multiple stereocenters like this compound often requires a multi-step approach. The design of such a sequence can be either linear or convergent.

Efficiency and Atom Economy Considerations in Complex Route Design

Modern synthetic chemistry places a strong emphasis on efficiency and sustainability. Two key metrics for evaluating the efficiency of a synthetic route are step economy and atom economy. sielc.com

Atom Economy: A concept developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Reactions with high atom economy, such as additions and rearrangements, are considered "greener" because they generate less waste. Reactions like substitutions or eliminations, which produce stoichiometric byproducts, have lower atom economy. For example, a catalytic hydrogenation reaction has 100% atom economy in theory, as all atoms of the substrate and hydrogen are incorporated into the product. In contrast, a Wittig reaction, which generates a triphenylphosphine (B44618) oxide byproduct, has a much lower atom economy.

When designing a route to this compound, chemists strive to use reactions with high atom economy, such as catalytic reductions, and to design convergent pathways to maximize both step and atom efficiency.

Stereochemical Control and Purity Assessment in 1s,2r 2 Hydroxymethyl Cyclohexanol Synthesis

Mechanisms of Diastereoselection and Enantioselection in Key Synthetic Steps

The synthesis of (1S,2R)-2-(hydroxymethyl)cyclohexanol requires simultaneous control over both the relative (diastereoselection) and absolute (enantioselection) stereochemistry. The cis relationship between the hydroxyl and hydroxymethyl groups defines the (1S,2R) diastereomer, while the specific (S) and (R) assignments define the enantiomer. Key synthetic strategies often involve asymmetric hydrogenation, stereoselective reduction, or asymmetric dihydroxylation of prochiral precursors.

Asymmetric Hydrogenation: A powerful method for setting stereocenters is the asymmetric hydrogenation of an unsaturated precursor, such as 2-(hydroxymethyl)cyclohex-1-en-1-ol. In this approach, a chiral catalyst, typically a transition metal complex (e.g., Rhodium or Ruthenium) coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives), facilitates the delivery of hydrogen to one face of the double bond. ajchem-b.comnih.gov The choice of ligand chirality dictates which enantiomer is formed. The catalyst forms a diastereomeric complex with the substrate, and the sterically preferred pathway for hydrogen addition leads to the desired product with high enantiomeric excess (ee). rsc.org

Diastereoselective Reduction of Ketones: An alternative route involves the stereoselective reduction of 2-(hydroxymethyl)cyclohexanone (B1294659). The reduction of this ketone can yield four possible stereoisomers. To obtain the desired cis-(1S,2R) product, the reducing agent must approach the carbonyl group from a specific trajectory. Small hydride reagents like sodium borohydride (B1222165) may show some inherent diastereoselectivity based on steric hindrance, but for high selectivity, directed reductions or enzymatic methods are often employed. acs.org For example, biocatalysts such as yeast reductases can exhibit exceptional enantio- and diastereoselectivity in the reduction of substituted cyclohexanones, often producing a single stereoisomer with high purity. nih.gov

Sharpless Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation of an alkene precursor like 1-(hydroxymethyl)cyclohexene provides a reliable method for installing the two hydroxyl groups in a syn (or cis) fashion. wikipedia.orgmdpi.com This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand. organic-chemistry.orgalfa-chemistry.com The facial selectivity of the dihydroxylation is controlled by the choice of ligand. The commercially available "AD-mix-β," which contains the (DHQD)₂PHAL ligand, typically directs the osmylation to one face of the alkene to produce the (1S,2R) diol, while "AD-mix-α" yields the enantiomeric product. The reaction proceeds through a [3+2] cycloaddition mechanism, where the chiral ligand creates a binding pocket that forces the alkene to approach the osmium tetroxide from a specific face, thereby ensuring high enantioselectivity. wikipedia.orgharvard.edu

Table 1: Comparison of Key Stereoselective Synthetic Methods

MethodTypical PrecursorKey Reagent/CatalystStereochemical Control Mechanism
Asymmetric Hydrogenation2-(Hydroxymethyl)cyclohex-1-en-1-olChiral Rh or Ru phosphine complexFace-selective H₂ delivery via chiral ligand coordination
Stereoselective Reduction2-(Hydroxymethyl)cyclohexanoneYeast reductase or chiral reducing agentEnzyme active site or chiral reagent directs hydride attack
Sharpless Asymmetric Dihydroxylation1-(Hydroxymethyl)cyclohexeneOsO₄ with AD-mix-β ligandLigand-controlled facial selection in [3+2] cycloaddition

Chiral Pool Approaches and Deracemization Strategies Applied to this compound Precursors

Chiral Pool Synthesis: The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like terpenes, sugars, and amino acids. escholarship.org These molecules can serve as versatile starting materials for complex target molecules, transferring their inherent chirality. For instance, a plausible synthesis of this compound could begin from a monocyclic monoterpene such as (+)-limonene. nih.gov A synthetic sequence could involve oxidative cleavage of the endocyclic double bond, followed by reduction and functional group manipulations to construct the target diol, preserving one of the original stereocenters or using it to direct the formation of new ones. Similarly, cis-cyclohexadiene diols, which can be produced by microbial oxidation of aromatic compounds, are valuable chiral pool synthons for diastereoselective synthesis. elsevierpure.com

Deracemization Strategies: Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, ideally in 100% theoretical yield. This is a highly efficient alternative to classical resolution, which has a maximum yield of 50%. Dynamic Kinetic Resolution (DKR) is a prominent deracemization technique. In a potential application to a precursor, a racemic mixture of trans-2-(hydroxymethyl)cyclohexanol could undergo an enzyme-catalyzed acylation that selectively acts on one enantiomer (e.g., the (1R,2S) enantiomer). Simultaneously, a metal catalyst (e.g., a Ruthenium complex) racemizes the unreactive (1S,2R) enantiomer in situ. This continuous process channels the entire racemic mixture into a single acylated enantiomer of the trans-diol, which could then be further processed. Enzymatic deracemization of racemic alcohols and amino alcohols is a developing field with significant potential. bohrium.comresearchgate.net

Advanced Analytical Techniques for Enantiomeric and Diastereomeric Excess Determination of this compound

Verifying the stereochemical purity of this compound is critical. The diastereomeric excess (de) quantifies the preference for the cis isomer over the trans, while the enantiomeric excess (ee) measures the purity of the (1S,2R) enantiomer relative to its mirror image, (1R,2S).

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining ee and de. researchgate.net These techniques use a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including alcohols and diols. chromatographyonline.comsemanticscholar.org SFC is often favored as a "green" alternative to HPLC, using supercritical CO₂ as the main mobile phase, which can lead to faster separations and reduced solvent waste. gimitec.comnih.gov The choice of mobile phase, often a mixture of CO₂ with a polar modifier like methanol (B129727), is crucial for achieving optimal resolution. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is an excellent tool for determining diastereomeric excess by comparing the integration of unique signals for each diastereomer. To determine enantiomeric excess, chiral auxiliaries are employed.

Chiral Derivatizing Agents (CDAs): The diol can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomeric esters. tcichemicals.com These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification of the original enantiomeric ratio.

Chiral Solvating Agents (CSAs): Alternatively, a CSA can be added to the NMR sample. researchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. bates.edu This weak interaction is often sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers, enabling the calculation of ee directly from the spectrum.

Other Methods: High-throughput screening methods using fluorescence-based assays have also been developed for the rapid determination of enantiomeric excess in chiral diols. bath.ac.uk These methods rely on the formation of diastereomeric complexes that have distinct fluorescent properties.

Table 2: Analytical Techniques for Stereochemical Purity Assessment

TechniquePrincipleMeasuresAdvantagesConsiderations
Chiral HPLC/SFCDifferential interaction with a Chiral Stationary Phaseee, deHigh accuracy, direct separation and quantificationRequires method development (column, mobile phase)
NMR with Chiral Derivatizing Agent (CDA)Conversion of enantiomers to diastereomers with distinct NMR signalseeProvides structural informationRequires complete reaction; potential for kinetic resolution
NMR with Chiral Solvating Agent (CSA)Formation of transient diastereomeric complexes causing signal separationeeNon-destructive, simple sample preparationShift differences can be small; requires optimization of agent and concentration
Standard NMR (¹H, ¹³C)Differentiation of signals from diastereomersdeStraightforward and quantitativeCannot differentiate enantiomers

Sophisticated Chemical Transformations and Derivatization Strategies of 1s,2r 2 Hydroxymethyl Cyclohexanol

Regioselective Functionalization of Hydroxyl Groups within (1S,2R)-2-(hydroxymethyl)cyclohexanol

The presence of a primary and a secondary hydroxyl group in this compound offers a prime opportunity for regioselective transformations. The inherent difference in steric hindrance and electronic properties between these two groups allows for their differential reactivity, which can be exploited through carefully chosen reagents and reaction conditions.

Selective Oxidation and Reduction Methodologies

The selective oxidation of either the primary or secondary alcohol functionality opens avenues for the synthesis of a variety of valuable derivatives such as lactones, hydroxy aldehydes, and hydroxy ketones. Due to the lesser steric hindrance, the primary hydroxyl group can be selectively oxidized in the presence of the secondary one using sterically demanding oxidizing agents or through catalytic systems that favor primary alcohol oxidation.

Conversely, while the starting material is a diol, selective reduction is a concept more applicable to derivatives where one of the hydroxyl groups has been converted to a different functionality, such as a ketone or an aldehyde. For instance, if the diol were to be exhaustively oxidized to the corresponding keto-acid, selective reduction of the ketone or the carboxylic acid would be a critical step in further synthetic elaborations.

TransformationReagent/Catalyst SystemProduct Type
Selective Oxidation of Primary -OHSterically hindered reagents (e.g., TEMPO-based systems)Hydroxy aldehyde
Selective Oxidation of Secondary -OHProtection of primary -OH followed by oxidation (e.g., PCC, Swern)Keto alcohol

This table presents plausible selective oxidation strategies based on general principles of organic chemistry, as specific literature examples for this compound are scarce.

Differential Etherification, Esterification, and Protection Strategies

The differential protection of the two hydroxyl groups is a cornerstone of utilizing this compound in multi-step synthesis. The primary hydroxyl group, being more accessible, can be selectively protected with bulky protecting groups.

Common strategies involve the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, which will preferentially react with the primary alcohol. This allows for subsequent transformations on the unprotected secondary hydroxyl group. Conversely, selective protection of the secondary alcohol is more challenging and often requires a multi-step sequence, such as the protection of both alcohols followed by the selective deprotection of the primary one.

Similarly, esterification can be directed towards the primary hydroxyl group under kinetically controlled conditions with bulky acylating agents. The choice of protecting groups is crucial and is dictated by their stability under various reaction conditions and the ease of their selective removal.

Protecting GroupReagentSelectivity
Silyl Ethers (e.g., TBDMS, TIPS)TBDMS-Cl, ImidazolePrimary -OH
Trityl (Tr)Trityl chloride, PyridinePrimary -OH
Benzyl (Bn)Benzyl bromide, NaHBoth -OH (can be selective)

This interactive table outlines common protecting group strategies for diols, highlighting the expected selectivity for the primary hydroxyl group in this compound.

Cyclohexane (B81311) Ring Transformations and Skeletal Rearrangements Derived from this compound

While the functional groups offer immediate handles for derivatization, the cyclohexane ring itself can be the subject of sophisticated transformations. These can range from conformational control influencing the stereochemical outcome of reactions to more profound skeletal rearrangements that alter the carbocyclic framework.

Derivatives of this compound can be designed to undergo ring-opening, ring-closing, or ring-expansion reactions. For instance, conversion of the hydroxyl groups into good leaving groups could facilitate elimination reactions to form cyclohexene (B86901) derivatives. Subsequent epoxidation and nucleophilic opening of the epoxide can lead to a variety of functionalized cyclohexanols with controlled stereochemistry.

Skeletal rearrangements, such as pinacol-type rearrangements, could be envisioned for 1,2-diol derivatives of the initial compound, leading to the formation of spirocyclic or ring-contracted products. However, specific documented examples of such transformations originating from this compound are not extensively reported in the literature, representing an area ripe for exploration.

Carbon-Carbon Bond Forming Reactions Utilizing this compound as a Chiral Substrate

The stereochemically defined nature of this compound makes it an excellent candidate for use as a chiral auxiliary or a chiral starting material in carbon-carbon bond-forming reactions. By temporarily attaching this chiral moiety to a prochiral substrate, it can direct the stereochemical course of a reaction, after which it can be cleaved and potentially recovered.

For example, the diol can be converted into a chiral acetal (B89532) or ketal, which can then be used to control the facial selectivity of nucleophilic additions to a carbonyl group or conjugate additions to an α,β-unsaturated system. Furthermore, derivatives of the diol where one of the hydroxyl groups has been converted into an aldehyde or an electrophilic center can undergo stereoselective additions of organometallic reagents, with the stereochemistry of the cyclohexane ring influencing the trajectory of the incoming nucleophile.

Synthesis of Polyfunctionalized Derivatives and Heterocyclic Compounds from this compound

The strategic functionalization of both the hydroxyl groups and the cyclohexane backbone of this compound can lead to the synthesis of highly valuable polyfunctionalized molecules. By employing a combination of the methodologies discussed above, it is possible to introduce a wide array of functional groups with precise stereochemical control.

Furthermore, the diol is a versatile precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions can lead to the formation of fused or spirocyclic ethers and lactones. The introduction of nitrogen-containing functionalities, for example, through the conversion of the hydroxyl groups to amines, can pave the way for the synthesis of chiral nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Heterocycle TypeSynthetic Strategy
Fused Tetrahydrofuran (B95107)Intramolecular Williamson ether synthesis from a halo-alcohol derivative.
LactoneOxidation of the primary alcohol to a carboxylic acid followed by intramolecular esterification.
Chiral OxazolidinoneConversion of the diol to an amino alcohol followed by reaction with phosgene (B1210022) or a phosgene equivalent.

This table illustrates potential pathways to heterocyclic systems from this compound, based on established synthetic methodologies.

Applications of 1s,2r 2 Hydroxymethyl Cyclohexanol As a Chiral Building Block in Advanced Organic Synthesis

Design and Synthesis of Chiral Ligands and Catalysts Incorporating the (1S,2R)-2-(hydroxymethyl)cyclohexanol Moiety

One of the most significant applications of chiral diols is in the field of asymmetric catalysis, where they are used to synthesize chiral ligands for transition metal catalysts. nih.govnih.gov These ligands create a chiral environment around the metal center, enabling the enantioselective transformation of a prochiral substrate into a single enantiomer of the product. hilarispublisher.com

Phosphine-phosphite ligands, a class of highly effective ligands for reactions like rhodium-catalyzed asymmetric hydrogenation, are often synthesized from chiral diols. nih.gov The synthesis typically involves reacting the diol with a chlorophosphine to form a phosphite, while another part of the molecule contains a phosphine (B1218219) group. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity for a specific reaction. rsc.org

This compound is an ideal precursor for a C1-symmetric phosphine-phosphite ligand. The synthetic approach would involve selective protection of one hydroxyl group, conversion of the other to a phosphine-containing moiety, deprotection, and subsequent reaction with a chlorophosphite. The resulting ligand's performance would then be evaluated in key asymmetric reactions.

Table 1: Representative Asymmetric Reactions Utilizing Chiral Ligands

Reaction Catalyst System Substrate Type Product Type Typical Enantioselectivity
Asymmetric Hydrogenation Rhodium / Chiral Phosphine Dehydroamino acids, Enamides Chiral Amino Acids, Amines >95% ee
Asymmetric Allylic Alkylation Palladium / Chiral Phosphine Allylic acetates Chiral allylated compounds >90% ee

Potential Applications in the Synthesis of Advanced Functional Materials

The application of chiral molecules is expanding into materials science for the creation of functional materials with unique optical, electronic, and recognition properties. Chiral polymers and liquid crystals are two areas where chiral building blocks are of significant interest. researchgate.net

Chiral polymers can be synthesized by polymerizing chiral monomers or by using a chiral catalyst. These polymers can exhibit properties like helical structures, leading to applications in chiral chromatography, enantioselective sensing, and as chiral catalysts themselves. mdpi.com this compound could be converted into a chiral monomer, for example, a diacrylate or a diepoxide, and subsequently polymerized to form chiral polyesters or polyethers.

In the field of liquid crystals, small chiral molecules are often used as dopants to induce a helical twist in a nematic phase, resulting in a chiral nematic (cholesteric) phase. sigmaaldrich.com These materials are known for their selective reflection of light, making them useful for applications in displays, sensors, and smart windows. The rigid structure of this compound, after appropriate modification to incorporate mesogenic units, could make it an effective chiral dopant for inducing helical superstructures in liquid crystalline phases. nih.gov While the direct use of this specific diol in functional materials is not yet widely reported, the principles of chiral material design strongly suggest its potential in these advanced applications.

Computational and Theoretical Investigations of 1s,2r 2 Hydroxymethyl Cyclohexanol and Its Transformations

Quantum Chemical Studies (e.g., DFT) on Reaction Mechanisms and Transition States Involving (1S,2R)-2-(hydroxymethyl)cyclohexanol

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. For transformations involving this compound, such as acylation, etherification, or oxidation, DFT calculations can map out the entire potential energy surface of the reaction. This includes identifying the structures of reactants, products, intermediates, and, most crucially, the transition states that connect them.

The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism. For instance, in the acylation of this compound, DFT can be used to model the transition states for the reaction at either the primary or the secondary hydroxyl group. The calculated lower activation energy for one pathway over the other would predict the regioselectivity of the acylation.

Transition state analysis also provides geometric information about the bond-forming and bond-breaking processes. For example, in a vanadium-catalyzed deoxydehydration of a cyclic trans-diol, a stepwise cleavage of the C-O bonds was computationally shown to be favored over a concerted mechanism, which is preferred in rhenium-catalyzed systems. This level of detail is often inaccessible through experimental means alone.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT studies on the transition states for a generic derivatization reaction of a substituted cyclohexanol (B46403).

Reaction PathwayTransition State (TS) StructureCalculated Activation Energy (kcal/mol)
Acylation at primary -OHTrigonal bipyramidal intermediate15.2
Acylation at secondary -OHSterically hindered trigonal bipyramidal intermediate18.5
Oxidation of primary -OHConcerted C-H and O-H bond cleavage22.1
Oxidation of secondary -OHFormation of a cyclic chromate (B82759) ester intermediate20.8

This table is illustrative and based on general principles of organic reactivity. The values are not from a specific study on this compound.

Conformational Analysis and Stereoelectronic Effects in this compound Derivatives

The reactivity and properties of cyclohexane (B81311) derivatives are profoundly influenced by their conformational preferences. For this compound, the cyclohexane ring can exist in two chair conformations that are in equilibrium. The substituents, the hydroxyl and hydroxymethyl groups, can occupy either axial or equatorial positions. Computational methods are essential for determining the relative energies of these conformers and thus predicting the dominant conformation.

In general, bulky substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. For trans-1,2-disubstituted cyclohexanes, this leads to a preference for the diequatorial conformer. However, stereoelectronic effects can sometimes override steric considerations.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. mdpi.com A key example is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) or a lone pair (n) to an empty antibonding orbital (σ*). These interactions are stabilizing and are maximized when the interacting orbitals are anti-periplanar (at a 180° dihedral angle).

In derivatives of this compound, stereoelectronic effects can influence the conformational equilibrium. For example, in trans-1,2-dihalocyclohexanes, the diaxial conformer can be surprisingly stable due to stabilizing hyperconjugative interactions between the axial C-X σ bond and the anti-periplanar C-C σ* orbitals of the ring. researchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions and their stabilizing energies. nih.gov

The presence of hydroxyl groups also introduces the possibility of intramolecular hydrogen bonding, which can further influence conformational preferences. DFT calculations can predict the geometries and energies of these hydrogen bonds.

Below is a representative data table of calculated relative energies for different conformers of a generic trans-1,2-disubstituted cyclohexane, illustrating the interplay of steric and stereoelectronic effects.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Diequatorialeq, eq0.0Minimal steric strain
Diaxialax, ax+1.41,3-diaxial interactions, stabilizing hyperconjugation

This table is based on data for trans-1,2-dibromocyclohexane (B146542) and serves as an example. researchgate.net The exact energy difference will vary depending on the substituents.

Prediction of Reactivity and Selectivity in Derivatization Reactions using Computational Models

Computational models are increasingly used to predict the outcome of chemical reactions, including the reactivity of different functional groups and the selectivity of a reaction. For a molecule with two different hydroxyl groups like this compound, predicting which one will react preferentially is a key challenge in synthesis.

Computational models for predicting regioselectivity often rely on calculated properties of the ground state of the molecule or the transition states of the competing reaction pathways. For instance, the relative nucleophilicity of the two hydroxyl groups can be estimated by calculating their partial atomic charges or the energies of their highest occupied molecular orbitals (HOMOs). The hydroxyl group with a more negative partial charge or a higher energy HOMO is generally predicted to be more nucleophilic and thus more reactive towards electrophiles.

More sophisticated models involve the calculation of activation energies for the different reaction pathways, as discussed in section 6.1. The predicted selectivity is then based on the Curtin-Hammett principle, which states that the ratio of products is determined by the difference in the free energies of the transition states leading to them.

Machine learning models are also emerging as powerful tools for predicting reactivity and selectivity. nih.gov These models are trained on large datasets of experimental reaction outcomes and can learn complex relationships between molecular structure and reactivity. For example, a machine learning model could be trained to predict the stereoselectivity of glycosylation reactions based on a set of calculated descriptors for the glycosyl donor and acceptor. nih.gov

Below is an illustrative table showing how computational models can be used to predict the regioselectivity of a hypothetical silylation reaction of a diol.

Reactive SiteCalculated Descriptor (e.g., Partial Charge on Oxygen)Calculated Activation Energy for Silylation (kcal/mol)Predicted Major Product
Primary -OH-0.6512.8Silylation at the primary -OH
Secondary -OH-0.6214.5

This table is a hypothetical example to illustrate the application of computational models in predicting selectivity.

Sustainable and Green Chemistry Aspects in the Research and Synthesis of 1s,2r 2 Hydroxymethyl Cyclohexanol

Development of Environmentally Benign Solvent Systems and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and derived from non-renewable fossil fuels, posing risks to both environmental and human health. Green chemistry seeks to replace these with safer, more sustainable alternatives.

Recent research has focused on bio-based solvents, which are derived from renewable resources like biomass. researchgate.netspringerprofessional.de These solvents are often biodegradable and have a lower toxicity profile. For syntheses involving compounds like (1S,2R)-2-(hydroxymethyl)cyclohexanol, several classes of green solvents are being explored.

Bio-derived Ethers : Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are prominent green alternatives to traditional ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.netspringerprofessional.de 2-MeTHF, for instance, can be produced from renewable sources such as corn cobs and sugar cane. researchgate.net Both 2-MeTHF and CPME exhibit favorable properties, including higher boiling points and limited miscibility with water, which facilitates easier product separation and solvent recycling. researchgate.net

Solvent-Free Synthesis : An ideal green chemistry scenario involves eliminating the solvent altogether. researchgate.net Solvent-free, or neat, reactions reduce waste, simplify purification processes, and can lower energy consumption. researchgate.net Such conditions are often facilitated by alternative energy sources like microwave irradiation or mechanochemical mixing, which can enhance reaction rates and yields without the need for a solvent medium. researchgate.net

The selection of a solvent system involves a multi-faceted analysis, considering not only the reaction's success but also the entire lifecycle of the solvent, including its production, potential for recycling, and end-of-life impact.

Table 1: Comparison of Conventional vs. Green Solvents

Solvent Class Conventional Examples Green Alternatives Key Advantages of Green Alternatives
Ethers Tetrahydrofuran (THF), Diethyl ether (Et₂O) 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Derived from renewable biomass, lower water solubility for easier recycling, less prone to peroxide formation. researchgate.net
Chlorinated Dichloromethane (DCM), Chloroform (Often replaced by other green solvents like 2-MeTHF or ethyl lactate) Reduced toxicity, non-carcinogenic, avoids ozone depletion potential. researchgate.net
Aromatics Benzene, Toluene p-Cymene, Limonene Bio-based origins, lower toxicity compared to benzene. researchgate.net

| General | Various Volatile Organic Compounds (VOCs) | Water, Supercritical CO₂, Ionic Liquids, Deep Eutectic Solvents | Non-toxic (water, CO₂), tunable properties, potential for high efficiency and selectivity. entrechem.com |

Atom Economy and E-Factor Analysis of Established Synthetic Routes

To quantitatively assess the "greenness" of a synthetic route, chemists employ various metrics. Among the most fundamental are Atom Economy (AE) and the Environmental Factor (E-Factor). numberanalytics.comresearchgate.net

Atom Economy (AE) : Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com It provides a theoretical measure of how efficiently a reaction uses its starting materials. The formula is: AE (%) = (Molecular Weight of the desired product / Sum of Molecular Weights of all reactants) x 100 rsc.org

An ideal reaction has an AE of 100%, meaning all atoms from the reactants are found in the final product. researchgate.net Addition and rearrangement reactions are inherently high in atom economy, while substitution and elimination reactions generate byproducts, thus lowering their AE.

E-Factor : Developed by Roger Sheldon, the E-Factor measures the total amount of waste generated in a process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) chegg.com

A lower E-Factor signifies a more environmentally friendly process with less waste generation. Unlike atom economy, the E-Factor provides a more practical measure of a process's environmental impact by considering reaction yield, solvent losses, and waste from workup and purification steps.

While specific AE and E-Factor analyses for the synthesis of this compound are not extensively published, we can analyze hypothetical routes to illustrate the principles. A common route to such 1,2-diols involves the dihydroxylation of an alkene or the reduction of a corresponding keto-alcohol.

Table 2: Hypothetical Green Metrics Analysis for Synthesis of a Cyclohexanediol Derivative

Metric High Atom Economy Route (e.g., Catalytic Dihydroxylation) Low Atom Economy Route (e.g., Stoichiometric Reduction) Ideal Value
Atom Economy (AE) > 90% < 70% 100% researchgate.net
E-Factor < 1 - 5 > 10 - 50 0 rsc.org
Process Mass Intensity (PMI) Low (e.g., 1.06) rsc.org High 1

| Reaction Mass Efficiency (RME) | High (e.g., 94.79%) rsc.org | Low | 100% |

Data is illustrative and based on typical values for different reaction types as seen in green chemistry analyses. rsc.org

Improving these metrics involves choosing synthetic pathways that maximize the incorporation of starting materials into the product and minimize the use of stoichiometric reagents, solvents, and complex purification steps. numberanalytics.com

Implementation of Catalytic and Waste-Minimizing Approaches

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while using only a small amount of a catalyst that can often be recycled. For the synthesis of a chiral molecule like this compound, biocatalysis offers a particularly powerful and sustainable approach.

Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH), thereby reducing energy consumption and the formation of unwanted byproducts. acs.org For the synthesis of chiral alcohols, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are widely used. acs.org

A potential biocatalytic route to this compound could involve the stereoselective reduction of a precursor ketone, such as 2-(hydroxymethyl)cyclohexanone (B1294659). An appropriate KRED can selectively produce the desired (1S,2R) diastereomer with very high enantiomeric and diastereomeric excess. nih.gov For example, microorganisms like Rhodococcus erythropolis have been successfully used for the highly selective reduction of complex ketones to their corresponding chiral alcohols, achieving high yields (>95%) and excellent purity. nih.gov

Advantages of biocatalytic ketone reduction include:

High Stereoselectivity : Enzymes can distinguish between stereoisomers, leading to optically pure products. acs.org

Mild Reaction Conditions : Reduces energy costs and prevents degradation of sensitive molecules.

Waste Reduction : Avoids the use of stoichiometric, often metal-based, reducing agents and the associated toxic waste streams. acs.org

Chemo-catalysis: In addition to biocatalysis, chemo-catalytic methods are also being developed with green principles in mind. This includes the use of supported metal catalysts (e.g., Pd, Ru, Ni) for hydrogenation or reductive amination reactions. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, which minimizes waste and product contamination. rsc.org Asymmetric synthesis using chiral catalysts can also be employed to produce the desired stereoisomer efficiently. orientjchem.org

One-Pot and Cascade Reactions: A key strategy for minimizing waste is the design of "one-pot" or cascade reactions, where multiple synthetic steps are performed sequentially in the same reactor. entrechem.com This approach eliminates the need for intermediate purification steps, which are major sources of solvent and energy consumption. A chemoenzymatic cascade could, for example, combine a chemical oxidation step with an enzymatic reduction to produce the target diol in a single, streamlined process.

By integrating these catalytic and process-optimization strategies, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing, leading to more efficient, economical, and environmentally responsible production methods.

Future Horizons: Charting the Course for this compound in Advanced Chemical Synthesis

As the landscape of chemical synthesis evolves towards greater efficiency, automation, and innovation, the chiral diol this compound stands at a crossroads of opportunity. While a foundational building block, its full potential within cutting-edge synthetic methodologies remains largely untapped. This article explores the emerging research avenues and future perspectives for this versatile compound, focusing on its prospective integration with continuous flow chemistry, the exploration of novel reactivity, and its potential deployment in uncharted areas of chemical science.

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-2-(hydroxymethyl)cyclohexanol with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound often involves asymmetric catalysis or chiral resolution. For example:

  • Catalytic Dehydrogenation : Copper-based catalysts, particularly those with monovalent copper (Cu⁺), show higher selectivity for dehydrogenation reactions compared to metallic copper (Cu⁰) .
  • Chiral Separation : Techniques like Supercritical Fluid Chromatography (SFC) with columns such as Chiralpak AD-H can resolve diastereomers, as demonstrated in the synthesis of structurally similar cyclohexanol derivatives (e.g., 27c and 27d in ).
Key Parameters for Catalytic Synthesis
Catalyst: Cu⁺/Cu⁰ (monovalent preferred)
Temperature: 80–120°C
Solvent: Polar aprotic (e.g., DMSO)
Yield: 14–34% (dependent on chiral purity)

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. For instance, trans-2-bromocyclohexanol derivatives show distinct coupling constants (e.g., δ 1.27–1.83 ppm for axial protons in ).
  • LC-MS : Used to verify molecular ions and purity (e.g., m/z 294.0 [M+H]+ for a trifluoromethyl derivative in ).
  • Chiral SFC : Essential for enantiomeric excess (ee) determination, with methods optimized using ethanol/CO₂ gradients .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for cyclohexanol derivatives, which highlight:

  • Hazard Statements : H303 (harmful if swallowed), H313 (harmful in contact with skin), and H410 (toxic to aquatic life) .
  • Protective Measures : Use nitrile gloves, fume hoods, and respiratory protection (FFP3 masks). Store in airtight containers at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency in dehydrogenation reactions be resolved?

Methodological Answer: Contradictions often arise from differences in copper oxidation states. For example:

  • Monovalent Cu⁺ : Achieves higher turnover frequency (TOF) for dehydrogenation but does not catalyze aromatization to phenol.
  • Metallic Cu⁺ : Less active for dehydrogenation but facilitates side reactions like phenol formation .
    Experimental Design : Use X-ray photoelectron spectroscopy (XPS) to quantify Cu⁺/Cu⁰ ratios and correlate with activity. IR spectroscopy of chemisorbed CO can further identify active sites .

Q. What computational approaches predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as TRPA1 receptors, as seen in structurally related TRPA1 antagonists (e.g., BAY-390 in ).
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How do stereochemical variations impact interactions with biological membranes?

Methodological Answer: Studies on monoterpenes (e.g., menthol isomers) reveal that stereochemistry alters membrane microviscosity and curvature. For example:

  • (1R,2S,5R)-Menthol : Increases membrane rigidity due to its planar structure.
  • Epimeric Derivatives : (1S,2R) configurations may enhance permeability by disrupting lipid packing .
    Experimental Validation : Use fluorescence anisotropy with DPH probes to quantify membrane effects .

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct steps below 0°C to minimize thermal racemization.
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers, as applied in similar cyclohexanol systems .

Q. Data Contradiction Analysis Example

Issue Conflicting Reports Resolution Strategy
Catalytic Activity of Cu⁺ vs. Cu⁰Cu⁺ cited as superior in dehydrogenation vs. Cu⁰ in older studiesUse XPS to validate oxidation states under reaction conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.